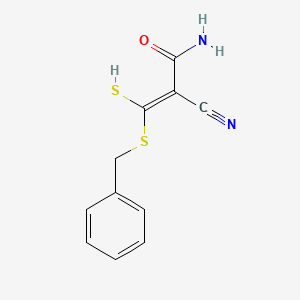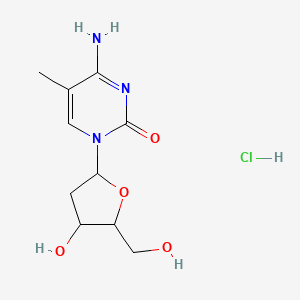
(E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide is an organic compound characterized by the presence of benzylsulfanyl and sulfanyl groups attached to a cyano and prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide typically involves the reaction of benzyl mercaptan with a suitable cyano and prop-2-enamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyano and sulfanyl groups allows for interactions with various biological molecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide: Lacks the (E)-configuration.
3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide derivatives: Various derivatives with different substituents on the benzylsulfanyl group.
Uniqueness
(E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide is unique due to its (E)-configuration, which can influence its chemical reactivity and biological activity. The presence of both benzylsulfanyl and sulfanyl groups further distinguishes it from other similar compounds, providing a unique combination of functional groups that can be exploited for various applications.
Properties
Molecular Formula |
C11H10N2OS2 |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
(E)-3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C11H10N2OS2/c12-6-9(10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,15H,7H2,(H2,13,14)/b11-9+ |
InChI Key |
CEGBRHVPDVSHBN-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=C(\C#N)/C(=O)N)/S |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=C(C#N)C(=O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)
![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)






![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)
